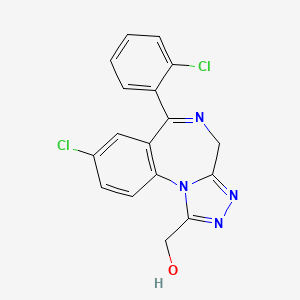

![molecular formula C56H90O36 B1219703 benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1219703.png)

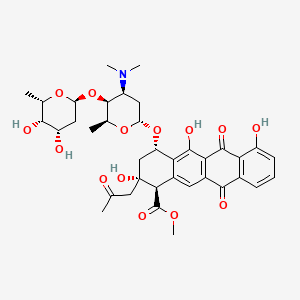

benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

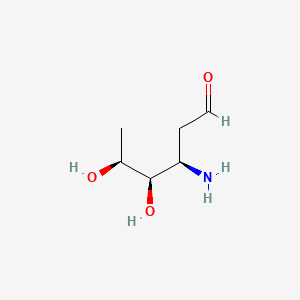

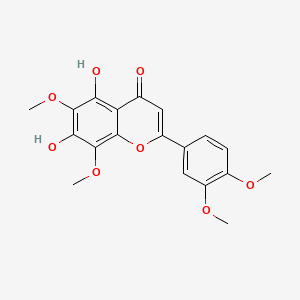

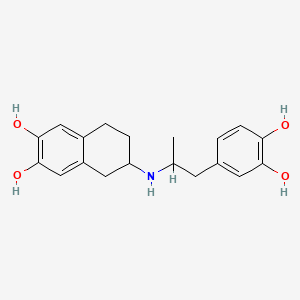

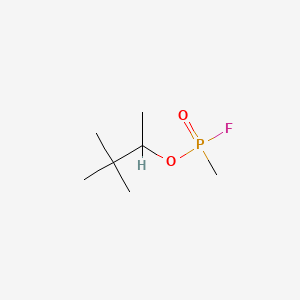

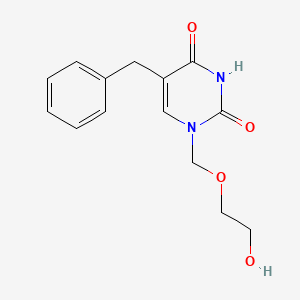

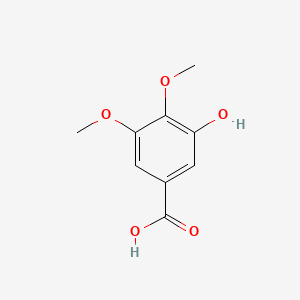

The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol is an inclusion complex formed between beta Cyclodextrin and benzaldehyde. Beta Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds, creating a hydrophobic cavity that can encapsulate various guest molecules, including benzaldehyde. Benzaldehyde is an aromatic aldehyde with a characteristic almond-like odor. The inclusion complex is formed through non-covalent interactions, primarily van der Waals forces and hydrogen bonding, between the hydrophobic cavity of beta Cyclodextrin and the benzaldehyde molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of the benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol typically involves the following methods:

-

Saturated Aqueous Solution Method: : This method involves dissolving beta Cyclodextrin in water to form a saturated solution, followed by the addition of benzaldehyde. The mixture is stirred at a specific temperature and for a set duration to allow the formation of the inclusion complex. For instance, the inclusion complex can be prepared by mixing beta Cyclodextrin and benzaldehyde in a 10:1 ratio at 50°C for 4 hours .

-

Freeze-Drying Method: : In this method, an equimolar mixture of beta Cyclodextrin and benzaldehyde is dissolved in water, and the solution is freeze-dried to obtain the inclusion complex. This method ensures the stability and encapsulation of benzaldehyde within the beta Cyclodextrin cavity .

Industrial Production Methods

Industrial production of the this compound involves large-scale synthesis using the above-mentioned methods. The process parameters, such as temperature, mixing time, and inclusion ratio, are optimized to achieve high entrapment efficiency and loading capacity. The inclusion complex can be further purified using techniques like centrifugation and filtration to remove any unreacted components .

Analyse Chemischer Reaktionen

Types of Reactions

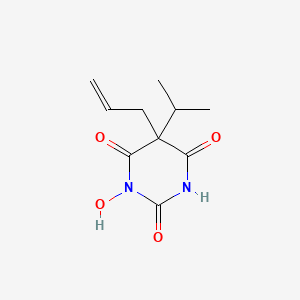

The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol can undergo various chemical reactions, including:

Oxidation: Benzaldehyde within the complex can be oxidized to benzoic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.

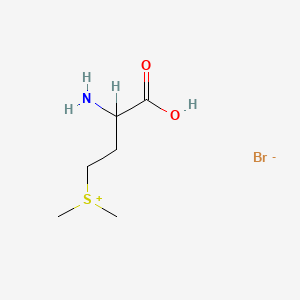

Reduction: The complex can undergo reduction reactions where benzaldehyde is reduced to benzyl alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Benzyl chloride.

Wissenschaftliche Forschungsanwendungen

The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of the benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol involves the encapsulation of benzaldehyde within the hydrophobic cavity of beta Cyclodextrin. This inclusion complexation stabilizes benzaldehyde and protects it from degradation. The hydrophobic interactions and hydrogen bonding between beta Cyclodextrin and benzaldehyde facilitate the controlled release of benzaldehyde in various applications. In biological systems, the complex can interact with cellular membranes, enhancing the delivery of benzaldehyde to target cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alpha Cyclodextrin benzaldehyde complex: Formed with alpha Cyclodextrin, which has six glucose units. It has a smaller cavity compared to beta Cyclodextrin.

Gamma Cyclodextrin benzaldehyde complex: Formed with gamma Cyclodextrin, which has eight glucose units.

Uniqueness

The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol is unique due to its optimal cavity size, which provides a balance between stability and release rate of benzaldehyde. This makes it suitable for various applications, including drug delivery and controlled release systems. The complex also exhibits higher entrapment efficiency and loading capacity compared to alpha and gamma Cyclodextrin complexes .

Eigenschaften

Molekularformel |

C56H90O36 |

|---|---|

Molekulargewicht |

1339.3 g/mol |

IUPAC-Name |

benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C49H84O35.C7H6O/c1-64-8-15-36-22(50)29(57)43(71-15)79-37-16(9-65-2)73-45(31(59)24(37)52)81-39-18(11-67-4)75-47(33(61)26(39)54)83-41-20(13-69-6)77-49(35(63)28(41)56)84-42-21(14-70-7)76-48(34(62)27(42)55)82-40-19(12-68-5)74-46(32(60)25(40)53)80-38-17(10-66-3)72-44(78-36)30(58)23(38)51;8-6-7-4-2-1-3-5-7/h15-63H,8-14H2,1-7H3;1-6H |

InChI-Schlüssel |

WNKZOJNKBOBRAY-UHFFFAOYSA-N |

Kanonische SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COC)COC)COC)COC)COC)COC)O)O.C1=CC=C(C=C1)C=O |

Synonyme |

eta-cyclodextrin-benzaldehyde CDBA cyclodextrin-benzaldehyde |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.